molecular formula C14H14ClNO2 B8178991 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Cat. No.: B8178991
M. Wt: 263.72 g/mol
InChI Key: RFCCJWHCSSHPDD-UHFFFAOYSA-N
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Description

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is a bifunctional organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a carboxylic acid and a primary amine (as a hydrochloride salt) on a biphenyl scaffold, making it a versatile intermediate for the construction of more complex molecules. The compound is notably used in the preparation of peptidomimetic compounds and as a precursor in the synthesis of lactam structures, such as 6,7-dihydro-5H-dibenz[c,e]azepin-7-one, which are frameworks of interest in pharmaceutical research . The primary amine group, protected as a hydrochloride salt, offers improved stability and can be selectively deprotected and functionalized. The carboxylic acid can undergo common nucleophilic acyl substitution reactions to form derivatives like amides or esters, which are crucial in drug discovery and material science . This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCJWHCSSHPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The biphenyl core is often constructed via Suzuki-Miyaura coupling, a cornerstone reaction for aryl-aryl bond formation. This method employs aryl halides and boronic acids in the presence of a palladium catalyst. For example, 2-bromobenzoic acid derivatives react with 2-aminomethylphenylboronic acid under optimized conditions :

Typical Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : 1,4-Dioxane/H₂O (3:1)

  • Temperature : 80°C, 16 hours

  • Yield : 78%

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl structure. Post-coupling, the carboxylic acid group is introduced via hydrolysis of ester intermediates .

Oxazolinyl Intermediate Saponification

A patented large-scale synthesis (CA2364862C) utilizes 2-oxazolinyl-biphenyl derivatives as key intermediates . The oxazoline group acts as a masked carboxylic acid, which is later hydrolyzed under acidic conditions:

Reaction Pathway

  • Intermediate Formation : A (2-oxazolinyl)-2-biphenyl derivative is synthesized via cyclization of β-hydroxyamides.

  • Saponification : The oxazoline ring is cleaved using concentrated HCl under pressure:

    • Conditions : 6M HCl, 120°C, 12 hours

    • Solvent : Toluene (water-immiscible to prevent byproduct precipitation)

    • Yield : 85–90%

This method minimizes side reactions by avoiding aqueous solubility issues, ensuring high purity of the carboxylic acid product.

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group is introduced via reductive amination of a ketone precursor. For instance, 2-acetylbiphenyl-2-carboxylic acid reacts with ammonium acetate and sodium cyanoborohydride (NaCNBH₃) in methanol :

Optimized Protocol

  • Substrate : 2-Acetylbiphenyl-2-carboxylic acid

  • Reducing Agent : NaCNBH₃ (1.2 equiv)

  • Conditions : CH₃OH, 25°C, 6 hours

  • Yield : 65–70%

The reaction proceeds via imine formation followed by reduction, yielding the primary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Hydrochloric Acid Salt Formation

The final step involves converting the free base to the hydrochloride salt. The amine is dissolved in ethanol and treated with gaseous HCl or concentrated HCl solution:

Procedure

  • Solvent : Ethanol or diethyl ether

  • Acid : 4M HCl in dioxane

  • Temperature : 0–5°C (to prevent decomposition)

  • Yield : >95%

The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Comparative Analysis of Synthetic Methods

Method Key Steps Advantages Limitations Yield
Suzuki Coupling Biphenyl core formation, hydrolysisHigh regioselectivity, scalableRequires expensive Pd catalysts78%
Oxazoline Saponification Oxazoline cleavage under HClHigh purity, suitable for large-scaleHigh-temperature conditions85–90%
Reductive Amination Ketone to amine conversionMild conditions, avoids harsh reagentsModerate yields65–70%

Mechanistic Insights and Optimization

  • Suzuki Coupling : The use of Pd(PPh₃)₄ enhances catalytic activity, while K₂CO₃ facilitates transmetallation by deprotonating the boronic acid .

  • Oxazoline Hydrolysis : The inert solvent (toluene) prevents intermediate precipitation, ensuring complete conversion to the carboxylic acid .

  • Reductive Amination : NaCNBH₃ selectively reduces imines without affecting ester or carboxylic acid groups .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

2'-(Aminomethyl)-biphenyl-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of complex drug molecules targeting specific biological pathways. For instance, it has been utilized in the development of drugs aimed at treating conditions such as tuberculosis and cancer by acting on specific molecular targets.

Case Study: Antimycobacterial Agents

In a study focused on quinolone derivatives, researchers identified 2'-(aminomethyl)-biphenyl-2-carboxylic acid derivatives with promising antimycobacterial activity. The minimal inhibitory concentration (MIC) was assessed, demonstrating the compound's potential as an antituberculosis agent .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient construction of peptides with high purity and yield. The presence of the aminomethyl group facilitates the attachment of amino acids during the synthesis process, making it a valuable building block for peptide-based therapeutics .

Bioconjugation

Enhancing Drug Efficacy

The functional groups present in 2'-(aminomethyl)-biphenyl-2-carboxylic acid hydrochloride enable bioconjugation processes, which are essential for attaching biomolecules to drugs or imaging agents. This capability enhances the targeting and efficacy of therapeutic agents, particularly in cancer treatment where precise delivery is crucial .

Material Science

Development of Advanced Materials

In material science, this compound is employed to create advanced polymers and coatings. Its unique chemical properties contribute to improved mechanical strength and chemical resistance in materials used for various industrial applications .

Chemical Reactions and Mechanisms

Versatile Reagent in Organic Synthesis

The compound can act as a versatile reagent in various chemical reactions, serving as a building block for synthesizing derivatives or modifying existing compounds for specific applications. Its unique structure allows for diverse reactivity patterns, which can be exploited in both academic research and industrial settings .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4'-(Aminomethyl)-biphenyl-2-carboxylic acidSimilar biphenyl structureLacks methyl ester functionality
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HClContains methyl esterEnhanced solubility and stability
Methyl 3'-(Aminomethyl)biphenyl-4-carboxylate HClDifferent substitution patternPotentially different biological activity profile

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences Applications/Notes References
This compound C₁₄H₁₄ClNO₂ (estimated) ~263.7 Biphenyl core, aminomethyl (-CH₂NH₂), carboxylic acid HCl High solubility (ionic form), hydrogen bonding capacity Pharmaceutical intermediates, reference standards
2-(Aminomethyl)phenylacetic acid HCl C₉H₁₂ClNO₂ 201.65 Single phenyl ring, aminomethyl, acetic acid HCl Simpler structure; lacks biphenyl rigidity Peptide synthesis
4'-Bromomethyl biphenyl-2-carboxylate methyl ester C₁₅H₁₃BrO₂ 329.18 Biphenyl core, bromomethyl (-CH₂Br), ester group Bromine acts as a leaving group; ester reduces solubility Synthetic precursor for functionalization
4'-Methyl-biphenyl-2-carboxylic acid C₁₄H₁₂O₂ 212.24 Biphenyl core, methyl (-CH₃), carboxylic acid Non-polar methyl group; reduced basicity Material science, polymer additives
Milnacipran Related Compound A C₁₁H₁₃ClNO₂ 227.69 Cyclopropane ring, aminomethyl, carboxylic acid HCl Rigid cyclopropane core; distinct pharmacokinetics Antidepressant impurity profiling

Key Observations:

Biphenyl vs. Single Phenyl Systems: Compounds like 2-(aminomethyl)phenylacetic acid HCl lack the biphenyl backbone, reducing steric hindrance and altering binding affinity .

Substituent Effects: The aminomethyl group in the target compound enables hydrogen bonding and salt formation, critical for biological interactions. Bromomethyl analogs (e.g., 4'-bromomethyl biphenyl-2-carboxylate ester) serve as synthetic intermediates for nucleophilic substitution reactions . Methyl groups (e.g., 4'-methyl-biphenyl-2-carboxylic acid) increase hydrophobicity, limiting solubility but enhancing stability in non-polar environments .

Salt Forms : The HCl salt in the target compound improves aqueous solubility compared to free carboxylic acids or esters.

Pharmacopeial and Industrial Relevance

  • Milnacipran-Related Compounds : The cyclopropane-containing analog (Milnacipran Related Compound A) demonstrates how structural rigidity impacts biological activity, emphasizing the importance of core flexibility in drug design .
  • Impurity Profiling : Brominated or esterified biphenyl derivatives (e.g., 4'-bromomethyl biphenyl-2-carboxylate) are critical in monitoring synthetic byproducts during API manufacturing .

Research Findings and Data

Table 2: Physicochemical Properties of Selected Compounds

Property This compound 4'-Methyl-biphenyl-2-carboxylic acid Milnacipran Related Compound A
Water Solubility High (HCl salt) Low (free acid) Moderate (HCl salt)
pKa (Carboxylic Acid) ~2.5–3.0 ~4.5–5.0 ~3.0–3.5
Melting Point >200°C (estimated) 160–165°C 215–220°C
LogP ~1.8 (estimated) ~3.2 ~1.5

Notes:

  • The lower pKa of the target compound’s carboxylic acid (vs. 4'-methyl analog) reflects electron-withdrawing effects from the aminomethyl group .
  • LogP values indicate higher lipophilicity in methyl-substituted analogs, aligning with their applications in material science .

Biological Activity

2'-(Aminomethyl)-biphenyl-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's structure can be characterized by the following features:

Feature Description
Chemical Formula C14_{14}H15_{15}ClN1_{1}O2_{2}
Molecular Weight 255.73 g/mol
Functional Groups Aminomethyl group, carboxylic acid, and biphenyl moiety
Solubility Enhanced solubility due to hydrochloride form

These structural elements contribute to its reactivity and biological interactions, making it a valuable candidate for further research.

The mechanism of action for 2'-(aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets within biological pathways. It is hypothesized that the compound may bind to various receptors or enzymes, modulating their activity and resulting in diverse biological effects. Preliminary studies suggest that it may have a role in inhibiting certain enzymatic pathways associated with cancer cell proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was evaluated using various assays such as MTT and colony formation assays, revealing IC50 values in the low micromolar range.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)3.8Inhibition of cell cycle progression

Anti-inflammatory Activity

Additionally, the compound has shown promise in modulating inflammatory responses. In a study assessing its effects on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Study on PD-L1 Inhibition : A recent investigation into biphenyl derivatives indicated that compounds similar to this compound can effectively inhibit PD-L1 interactions, which are crucial for immune evasion in tumors. This study employed biophysical techniques to confirm binding affinities and functional assays to demonstrate the blockade of PD-1/PD-L1 interactions .
  • In Vivo Efficacy : An animal model study assessed the therapeutic potential of the compound in xenografted tumor models. Results showed a significant reduction in tumor growth rates compared to control groups, supporting its potential application as an anticancer agent .

Q & A

Q. Basic Research Focus

  • NMR (¹H, ¹³C): Confirm biphenyl backbone and aminomethyl group integration.
  • LC-MS (ESI+): Validate molecular weight (expected [M+H]⁺ ~274) and detect impurities.
  • FTIR: Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
  • RP-HPLC with UV detection (254 nm): Assess purity (>98%) using a C18 column and gradient elution .

What strategies mitigate decomposition of this compound during long-term storage?

Q. Advanced Research Focus

  • Solid state: Store lyophilized powder at -20°C under argon to prevent oxidation and moisture absorption.
  • Solution: Use pH 4.0 acetate buffer for short-term storage (4°C); for long-term stability, freeze at -80°C with 0.01% sodium azide.
  • Stability monitoring: Conduct HPLC every 3 months to detect degradation products (e.g., free carboxylic acid or dimerization byproducts) .

How do researchers resolve conflicting solubility data reported for this compound in different solvents?

Advanced Research Focus
Contradictions may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs (melting range: 110–120°C) . For solubility discrepancies in DMSO vs. water, perform conductivity measurements to assess ion-pairing effects. Equilibrate slurries in target solvents for 24 hours and analyze supernatant via HPLC to establish equilibrium solubility .

What in silico methods predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • QSAR models (e.g., SwissADME): Estimate logP (~2.1), permeability (Caco-2 ≈ 5 × 10⁻⁶ cm/s), and CYP450 interactions.
  • Molecular docking (AutoDock Vina): Predict binding affinity to serum albumin (PDB ID: 2BXF; ΔG ≈ -8.2 kcal/mol).
  • pKa prediction (MarvinSketch): Adjust protonation states at physiological pH to refine solubility and membrane permeability .

Which chromatographic conditions effectively separate this compound from its synthetic byproducts?

Advanced Research Focus
Use a Phenomenex Luna C18(2) column (150 × 4.6 mm, 5 µm) with:

  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient: 10% B to 50% B over 15 minutes, 1 mL/min flow rate.
  • Detection: UV at 254 nm; retention time ~8.2 minutes.
    For trace byproducts, employ MS/MS (MRM transition: m/z 274 → 256) to enhance specificity .

How to design forced degradation studies to evaluate the stability of this compound under stress conditions?

Q. Advanced Research Focus

  • Acidic hydrolysis: 0.1N HCl, 70°C, 24 hours.
  • Alkaline hydrolysis: 0.1N NaOH, 70°C, 6 hours.
  • Oxidative stress: 3% H₂O₂, 25°C, 48 hours.
  • Photolysis: UV light (254 nm), 48 hours (use amber vials).
    Analyze degradation products via LC-MS and ensure mass balance ≥90%. Carboxylic acid groups are particularly prone to photodegradation .

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